molecular formula C11H16N2O3 B8560663 3-(1,3-Dioxolan-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-2-one CAS No. 89517-75-9

3-(1,3-Dioxolan-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-2-one

Cat. No. B8560663
M. Wt: 224.26 g/mol
InChI Key: MZGXGUMUKDSORX-UHFFFAOYSA-N
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Patent
US04747869

Procedure details

106.8 g (0.55 mol) of 1-chloro-3-(dioxolan-2-yl)-3-methyl-butan-2-one and 74.8 g (1.1 mols) of imidazole in 500 ml of acetonitrile are stirred for 15 hours at 65° C. The solvent is distilled off, the residue is taken up in 800 ml of methylene chloride and the solution is extracted with twice 1 liter of water. The methylene chloride phase is dried over sodium sulphate, and the solvent is distilled off. 71.7 g (57.7% of theory) of 1-(imidazol-1-yl)-3-(dioxolan-2-yl)-3-methyl-butan-2-one are obtained (purity according to gas chromatography 95.4%).
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
74.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:12])[C:4]([CH:7]1[O:11][CH2:10][CH2:9][O:8]1)([CH3:6])[CH3:5].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(#N)C>[N:13]1([CH2:2][C:3](=[O:12])[C:4]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)([CH3:6])[CH3:5])[CH:17]=[CH:16][N:15]=[CH:14]1

Inputs

Step One
Name
Quantity
106.8 g
Type
reactant
Smiles
ClCC(C(C)(C)C1OCCO1)=O
Name
Quantity
74.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with twice 1 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase is dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC(C(C)(C)C1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71.7 g
YIELD: PERCENTYIELD 57.7%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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